Cornusiin C: A Technical Guide to its Discovery, Natural Sources, and Isolation
Cornusiin C: A Technical Guide to its Discovery, Natural Sources, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornusiin C is a complex trimeric hydrolyzable tannin first identified in the fruits of Cornus officinalis. This document provides a comprehensive overview of its discovery, natural distribution, and the methodologies employed for its isolation and characterization. Detailed experimental protocols, quantitative data, and visual representations of the isolation workflow are presented to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery. While the specific signaling pathways modulated by Cornusiin C are not yet fully elucidated, this guide also touches upon the known biological activities of related compounds from Cornus officinalis to provide context for future research.
Discovery and Natural Sources
Cornusiin C was first discovered and isolated by Hatano, Okuda, and their colleagues in 1989.[1] It was identified during a systematic investigation of the tannin constituents of the fruits of Cornus officinalis Sieb. et Zucc. (Cornaceae), a plant widely used in traditional Asian medicine.[1][2]
Subsequent studies have also identified isomers of Cornusiin C in the stones of Cornus mas L. (Cornelian cherry), suggesting its presence in other species of the Cornus genus. The primary and most well-documented natural source of Cornusiin C remains the fruit of Cornus officinalis.[1][2] This plant is a rich source of various bioactive compounds, including other hydrolyzable tannins (gallotannins and ellagitannins), iridoids, flavonoids, and phenolic acids.[3][4]
Chemical Properties
Cornusiin C is a C-glucosidic ellagitannin with a complex trimeric structure. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀₂H₇₄O₆₅ | PubChem |
| Molecular Weight | 2339.6 g/mol | PubChem |
| Class | Hydrolyzable Tannin (Ellagitannin) | [1] |
| Structure | Trimeric | [1] |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of Cornusiin C were first described by Hatano et al. (1989). The following protocol is based on their seminal work.
Plant Material and Extraction
-
Plant Material: Dried fruits of Cornus officinalis.
-
Initial Extraction: The plant material is extracted with methanol. The methanol extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with diethyl ether and then ethyl acetate. The tannin fraction, including Cornusiin C, is primarily found in the ethyl acetate-soluble portion.
Chromatographic Separation
A multi-step chromatographic process is employed to isolate Cornusiin C from the complex mixture of polyphenols in the ethyl acetate extract.
-
Initial Column Chromatography:
-
Stationary Phase: Polyamide column.
-
Mobile Phase: A gradient of methanol in water, followed by a gradient of acetone in water.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A mixture of ethanol and water, followed by acetone.
-
Purpose: This step further separates the tannin fractions based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water containing a small percentage of phosphoric acid (to improve peak shape).
-
Detection: UV detection at approximately 280 nm.
-
Outcome: Pure Cornusiin C is obtained.
-
Structure Elucidation
The structure of the isolated Cornusiin C is determined using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Chemical Degradation: Hydrolysis of the tannin to identify its constituent parts (e.g., gallic acid, ellagic acid, and the glucose core).
The following diagram illustrates the general workflow for the isolation of Cornusiin C.
Biological Activity and Signaling Pathways
To date, specific studies detailing the biological activities and the exact signaling pathways modulated by pure Cornusiin C are limited in the publicly available scientific literature. However, extracts of Cornus officinalis and some of its other isolated constituents have been shown to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-diabetic properties.
For instance, cornuside , an iridoid glycoside also isolated from Cornus officinalis, has been demonstrated to inhibit the proliferation and inflammatory response in mesangial cells, which is relevant to diabetic nephropathy. The study indicated that cornuside exerts its effects by inhibiting the AKT and NF-κB signaling pathways .[5]
The diagram below depicts the inhibitory effect of cornuside on these pathways, which could serve as a reference for potential mechanisms that might be investigated for Cornusiin C and other related tannins.
References
- 1. Tannins of cornaceous plants. I. Cornusiins A, B and C, dimeric monomeric and trimeric hydrolyzable tannins from Cornus officinalis, and orientation of valoneoyl group in related tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cornus mas and Cornus Officinalis—Analogies and Differences of Two Medicinal Plants Traditionally Used [frontiersin.org]
- 3. New Type of Tannins Identified from the Seeds of Cornus officinalis Sieb. et Zucc. by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
